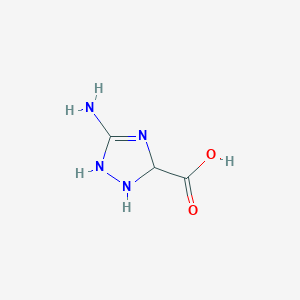
3-Bromo-2-chloro-6-nitroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-2-chloro-6-nitroaniline: is an aromatic compound that belongs to the class of nitroanilines. It is characterized by the presence of bromine, chlorine, and nitro groups attached to an aniline ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-chloro-6-nitroaniline typically involves a multi-step process:
Nitration: The starting material, such as 2-chloroaniline, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Bromination: The nitrated product is then subjected to bromination using bromine in the presence of a suitable solvent like acetic acid to introduce the bromine atom at the desired position on the aromatic ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: 3-Bromo-2-chloro-6-nitroaniline can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The amino group can be oxidized to form nitroso or nitro derivatives under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in polar solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) or metal hydrides like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Substitution: Formation of derivatives with different substituents replacing bromine or chlorine.
Reduction: Formation of 3-Bromo-2-chloro-6-aminoaniline.
Oxidation: Formation of nitroso or further nitrated products.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Bromo-2-chloro-6-nitroaniline is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals.
Biology: In biological research, it serves as a precursor for the synthesis of bioactive molecules that can be used in drug discovery and development.
Medicine: The compound is explored for its potential therapeutic properties, particularly in the development of antimicrobial and anticancer agents.
Industry: It is used in the manufacture of specialty chemicals, agrochemicals, and materials science applications.
Wirkmechanismus
The mechanism of action of 3-Bromo-2-chloro-6-nitroaniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of electron-withdrawing groups like nitro and halogens can influence its reactivity and binding affinity to target molecules.
Vergleich Mit ähnlichen Verbindungen
- 2-Bromo-4-chloro-6-nitroaniline
- 3-Bromo-2-nitroaniline
- 2-Chloro-4-nitroaniline
Comparison: 3-Bromo-2-chloro-6-nitroaniline is unique due to the specific positioning of the bromine, chlorine, and nitro groups on the aniline ring. This unique arrangement imparts distinct chemical and physical properties, making it suitable for specific applications where other similar compounds may not be as effective.
Eigenschaften
Molekularformel |
C6H4BrClN2O2 |
|---|---|
Molekulargewicht |
251.46 g/mol |
IUPAC-Name |
3-bromo-2-chloro-6-nitroaniline |
InChI |
InChI=1S/C6H4BrClN2O2/c7-3-1-2-4(10(11)12)6(9)5(3)8/h1-2H,9H2 |
InChI-Schlüssel |
YSSOLHHCWPVQJD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])N)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


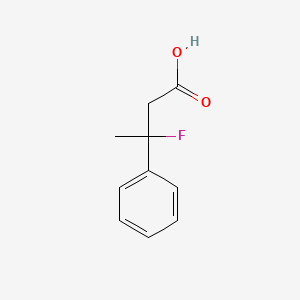

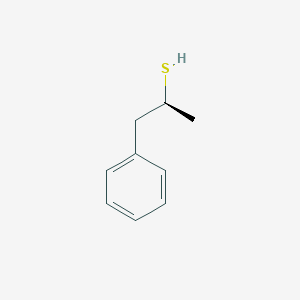

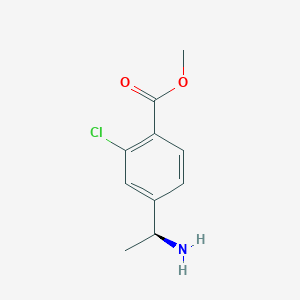
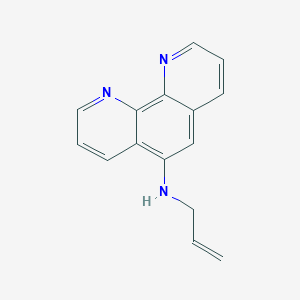
![1-[2-(2-Bicyclo[2.2.1]heptanyl)phenyl]-3-[ethyl(methyl)amino]propan-2-ol](/img/structure/B13114584.png)
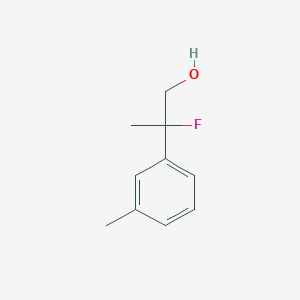
![Ethyl3-(tert-butyl)benzo[d]isoxazole-5-carboxylate](/img/structure/B13114595.png)
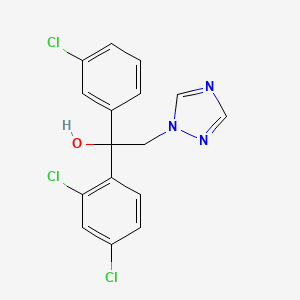
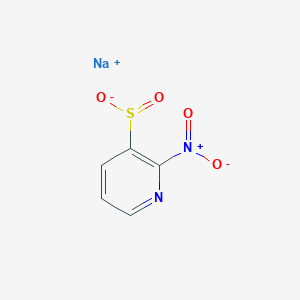
![3-(6-Bromopyridin-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B13114613.png)
![6-Ethylimidazo[1,5-c]pyrimidin-5(6H)-one](/img/structure/B13114622.png)
